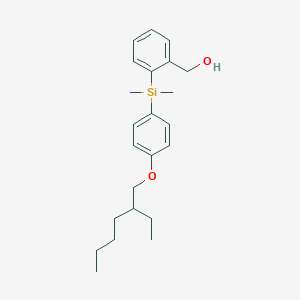![molecular formula C21H23BFNO4S B13151740 4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)
4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features a unique combination of functional groups, including an ethylsulfonyl group, a fluoro substituent, a dioxaborolan group, and a carbonitrile group
Preparation Methods
The synthesis of 4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl derivative and a boronic acid or ester.
Introduction of the fluoro substituent: This step may involve electrophilic fluorination using reagents such as Selectfluor.
Attachment of the ethylsulfonyl group: This can be done via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base.
Incorporation of the dioxaborolan group: This step typically involves a borylation reaction using pinacolborane or similar reagents.
Formation of the carbonitrile group: This can be achieved through a cyanation reaction using reagents such as copper(I) cyanide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro substituent can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Coupling Reactions: The dioxaborolan group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for substitution reactions, and reducing agents like sodium borohydride for reduction reactions. Major products formed from these reactions include sulfone derivatives, primary amines, substituted biphenyls, and coupled products .
Scientific Research Applications
4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules and materials.
Biology: It can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and electronic components, due to its unique functional groups and reactivity
Mechanism of Action
The mechanism of action of 4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar compounds to 4-(Ethylsulfonyl)-2’-fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-carbonitrile include:
2-(1-(Ethylsulfonyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile: This compound features a similar ethylsulfonyl and dioxaborolan group but has a different core structure.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound contains two dioxaborolan groups and a benzothiadiazole core.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate: This compound has a similar dioxaborolan group but a different substituent pattern.
Properties
Molecular Formula |
C21H23BFNO4S |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
5-ethylsulfonyl-2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzonitrile |
InChI |
InChI=1S/C21H23BFNO4S/c1-6-29(25,26)16-8-9-17(14(11-16)13-24)18-12-15(7-10-19(18)23)22-27-20(2,3)21(4,5)28-22/h7-12H,6H2,1-5H3 |
InChI Key |
YXUKDXOMRSHVGJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3=C(C=C(C=C3)S(=O)(=O)CC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


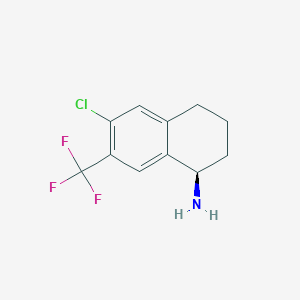
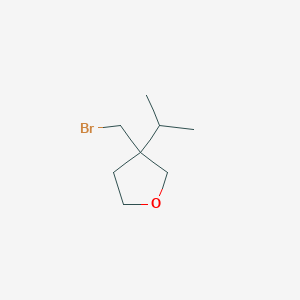

![6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
![4-Chloro-6-methylthiazolo[4,5-c]pyridine](/img/structure/B13151678.png)
![1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone](/img/structure/B13151684.png)
![1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate](/img/structure/B13151690.png)
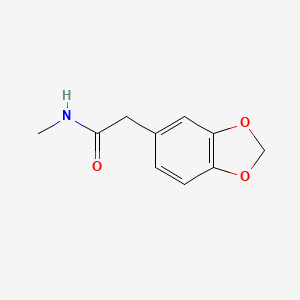
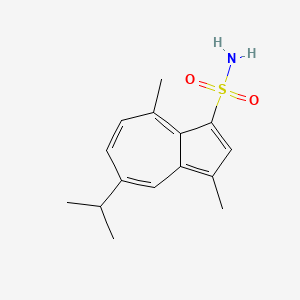


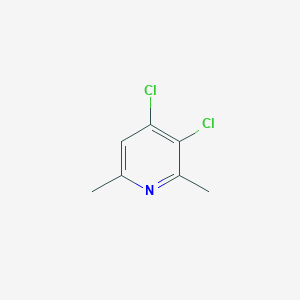
![5-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13151724.png)
